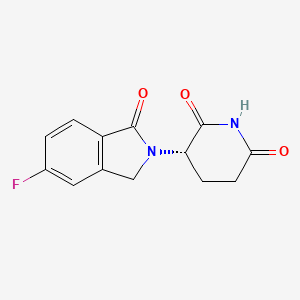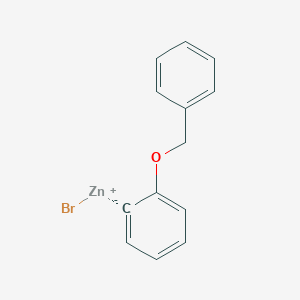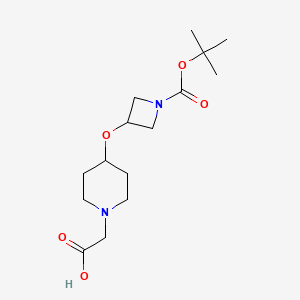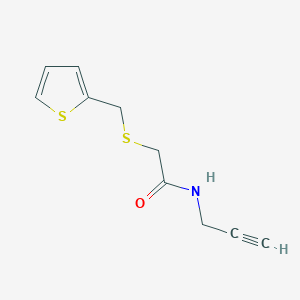
n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide is an organic compound that features a thiophene ring, a thioether linkage, and an acetamide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as thiophene-2-carbaldehyde, propargylamine, and thioglycolic acid.
Formation of Intermediate: Thiophene-2-carbaldehyde reacts with propargylamine to form an imine intermediate.
Thioether Formation: The imine intermediate is then reacted with thioglycolic acid to form the thioether linkage.
Acetamide Formation: Finally, the thioether intermediate undergoes acylation with acetic anhydride to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding thiols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring or the thioether linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating receptor activity to influence cellular signaling.
Disruption of Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.
Comparación Con Compuestos Similares
Similar Compounds
n-(Prop-2-yn-1-yl)-2-((thiophen-2-ylmethyl)thio)acetamide: shares similarities with other thiophene-containing compounds and thioether derivatives.
Thiophene-2-carbaldehyde: A precursor in the synthesis of various thiophene derivatives.
Propargylamine: A common building block in organic synthesis.
Uniqueness
- The unique combination of a thiophene ring, thioether linkage, and acetamide group in this compound distinguishes it from other compounds.
- Its potential applications in multiple fields and its ability to undergo diverse chemical reactions make it a valuable compound for scientific research and industrial applications.
Propiedades
Fórmula molecular |
C10H11NOS2 |
|---|---|
Peso molecular |
225.3 g/mol |
Nombre IUPAC |
N-prop-2-ynyl-2-(thiophen-2-ylmethylsulfanyl)acetamide |
InChI |
InChI=1S/C10H11NOS2/c1-2-5-11-10(12)8-13-7-9-4-3-6-14-9/h1,3-4,6H,5,7-8H2,(H,11,12) |
Clave InChI |
BIORTONTHNYDRA-UHFFFAOYSA-N |
SMILES canónico |
C#CCNC(=O)CSCC1=CC=CS1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2'-(1-([1,1'-Biphenyl]-4-yl)vinyl)-[1,1'-biphenyl]-2-yl)diphenylphosphane](/img/structure/B14895540.png)
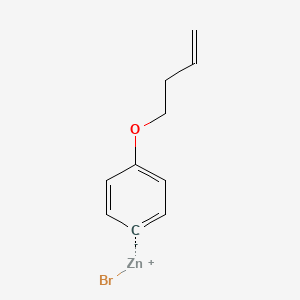
![7-Bromo-4-isopropylpyrrolo[1,2-d][1,2,4]triazin-1(2H)-one](/img/structure/B14895547.png)

![n-(2-Methoxyethyl)-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)acetamide](/img/structure/B14895550.png)
![n-Cyclopropyl-2-((5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)amino)acetamide](/img/structure/B14895553.png)
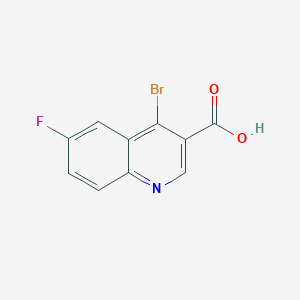
![n-(1,4-Dioxaspiro[4.5]decan-6-yl)furan-2-carboxamide](/img/structure/B14895575.png)


